(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
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Overview
Description
The compound is a benzofuran derivative with a dimethoxybenzylidene group and an isobutyrate group. Benzofurans are heterocyclic compounds, and the dimethoxybenzylidene group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran core, with the dimethoxybenzylidene group likely contributing to the compound’s electronic properties . The isobutyrate group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran ring and the dimethoxybenzylidene and isobutyrate groups . These groups could participate in a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, the dimethoxybenzylidene group, and the isobutyrate group would likely impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Chemistry and Molecular Configuration
The synthesis and biological evaluation of various molecular configurations highlight the importance of molecular structure in expressing biological activity. For example, the differentiation between (Z,Z) and (E,E) configurations in substances similar to the subject compound reveals the critical role of geometric isomerism in determining antimicrobial and cytotoxic activities. Reduction of the benzylidene double bond in certain isomers has been shown to completely diminish biological activity, underscoring the significance of specific molecular configurations for potential therapeutic applications (Ong, Hwang, & Chern, 1988).
Nitrogen Heterocycles and Alkaloid Analogues
Research into nitrogen heterocycles involves the transformation of specific compounds through various reactions to produce nitrogen-containing heterocycles, which are of interest for their potential pharmacological properties. For instance, the rearrangement of N-methylisoindolo[1,2-b][3]benzazepinium to N-methyldibenzo[a,g]quinolizinium ions demonstrates a convenient route to alkaloid analogues of the isoquinoline series. This process involves multiple steps, including hydrogenation, cyclisation, and reduction, highlighting the compound's utility in generating structurally complex nitrogen heterocycles (Barili et al., 1981).
Organic Reactions and Molecular Synthesis
The compound and its analogues serve as key intermediates in various organic reactions, facilitating the synthesis of diverse molecular structures. For example, the generation of isobenzofurans from dimethylacetal and their subsequent transformation into substituted naphthalenes showcases the compound's role in organic synthesis pathways. These reactions not only provide a method for generating complex organic molecules but also highlight the versatility of the compound in contributing to the synthesis of novel chemical entities (Keay, Lee, & Rodrigo, 1980).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)21(23)26-14-6-7-15-17(11-14)27-19(20(15)22)10-13-5-8-16(24-3)18(9-13)25-4/h5-12H,1-4H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCANVKTNMRAAI-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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